molecular formula C11H14Cl2 B400838 3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene CAS No. 135962-97-9

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene

Cat. No.: B400838
CAS No.: 135962-97-9
M. Wt: 217.13g/mol
InChI Key: CCYHIHIYFMEOIN-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with four methyl groups and one dichloromethyl group

Scientific Research Applications

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is an algicide and herbicide of the aryl urea class that inhibits photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Safety and Hazards

The safety data sheet for “3-(Dichloromethyl)benzoyl chloride” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene can be achieved through several methods. One common approach involves the chlorination of 1,2,4,5-tetramethylbenzene using dichloromethylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion to 1,2,4,5-tetramethylbenzene.

    Substitution: Formation of various substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: An organochlorine compound with similar chlorinated functional groups.

    1,2,4,5-Tetramethylbenzene: A non-chlorinated analog with similar structural features.

    3-(Trichloromethyl)-1,2,4,5-tetramethylbenzene: A compound with an additional chlorine atom in the substituent group.

Uniqueness

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dichloromethyl group enhances its electrophilic character, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

3-(dichloromethyl)-1,2,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYHIHIYFMEOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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